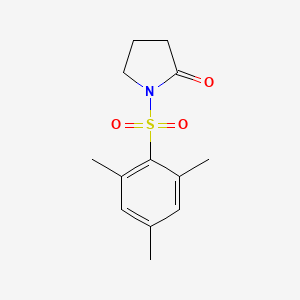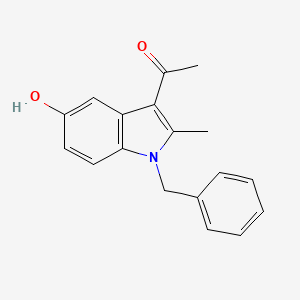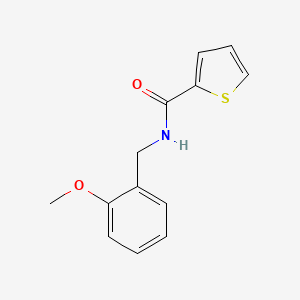![molecular formula C23H28N4O B5635188 (3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(3-methylquinoxalin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B5635188.png)
(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(3-methylquinoxalin-2-yl)methyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of synthetic molecules characterized by their pyrrolidine core, a feature that is common among a variety of bioactive compounds. Pyrrolidine derivatives are of significant interest due to their potential therapeutic applications and complex molecular architecture which often involves quinoxalinyl methyl and methoxyphenyl groups.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives typically involves multi-step organic reactions, starting from readily available precursors. These processes can include three-component reactions, Michael addition, and asymmetric synthesis techniques to achieve the desired stereochemistry and functional group incorporation (Fleck et al., 2003).
Molecular Structure Analysis
Structural determination of pyrrolidine derivatives is commonly achieved using NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (HRMS). These techniques confirm the molecular framework, stereochemistry, and substitution patterns of the synthesized compounds (Nguyen & Vo Viet Dai, 2023).
properties
IUPAC Name |
(3S,4R)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(3-methylquinoxalin-2-yl)methyl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-16-22(25-21-8-6-5-7-20(21)24-16)14-27-13-19(23(15-27)26(2)3)17-9-11-18(28-4)12-10-17/h5-12,19,23H,13-15H2,1-4H3/t19-,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVYHHMSNYKJBL-WMZHIEFXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CC(C(C3)N(C)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C[C@H]([C@@H](C3)N(C)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-methyl-2-buten-1-yl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5635135.png)
![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)





![N-methyl-3-(4-morpholinyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B5635164.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5635181.png)


![7-methoxy-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5635204.png)